molecular formula C20H19N B3053919 4-[(4-Pentylphenyl)ethynyl]benzonitrile CAS No. 56982-41-3

4-[(4-Pentylphenyl)ethynyl]benzonitrile

Cat. No.: B3053919
CAS No.: 56982-41-3
M. Wt: 273.4
InChI Key: FXQIMFIGGHKPGL-UHFFFAOYSA-N
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Description

4-[(4-Pentylphenyl)ethynyl]benzonitrile is an organic compound with the molecular formula C20H19N. It is known for its unique structural properties, which include a pentyl group attached to a phenyl ring, connected via an ethynyl linkage to a benzonitrile moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Pentylphenyl)ethynyl]benzonitrile typically involves a multi-step process. One common method includes the Sonogashira coupling reaction, where a halogenated benzonitrile is reacted with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine or potassium carbonate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Pentylphenyl)ethynyl]benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the nitrile group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Halogenating agents, nitrating agents, Friedel-Crafts catalysts.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

4-[(4-Pentylphenyl)ethynyl]benzonitrile is widely used in scientific research due to its unique properties. Some of its applications include:

    Organic Electronics: Used as a component in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its electronic properties.

    Materials Science: Employed in the development of advanced materials with specific mechanical and thermal properties.

    Pharmaceutical Development: Investigated for its potential as a drug candidate or as a building block in the synthesis of bioactive compounds.

Mechanism of Action

The mechanism of action of 4-[(4-Pentylphenyl)ethynyl]benzonitrile depends on its application. In organic electronics, its electronic properties facilitate charge transport and light emission. In pharmaceutical applications, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The ethynyl linkage and benzonitrile moiety play crucial roles in its reactivity and binding affinity .

Comparison with Similar Compounds

4-[(4-Pentylphenyl)ethynyl]benzonitrile can be compared with other similar compounds, such as:

    4-[(4-Butylphenyl)ethynyl]benzonitrile: Similar structure but with a butyl group instead of a pentyl group, leading to different physical and chemical properties.

    4-[(4-Hexylphenyl)ethynyl]benzonitrile: Contains a hexyl group, which may affect its solubility and reactivity.

    4-[(4-Methylphenyl)ethynyl]benzonitrile: The presence of a methyl group instead of a pentyl group results in different electronic and steric effects.

Properties

IUPAC Name

4-[2-(4-pentylphenyl)ethynyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N/c1-2-3-4-5-17-6-8-18(9-7-17)10-11-19-12-14-20(16-21)15-13-19/h6-9,12-15H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXQIMFIGGHKPGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10724063
Record name 4-[(4-Pentylphenyl)ethynyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10724063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56982-41-3
Record name 4-[(4-Pentylphenyl)ethynyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10724063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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